3-Chloro-5-methoxy-4-propoxybenzonitrile
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Overview
Description
3-Chloro-5-methoxy-4-propoxybenzonitrile is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include a chloro, methoxy, and propoxy group attached to a benzonitrile core.
Mechanism of Action
The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would also be influenced by these functional groups. For instance, the methoxy and propoxy groups could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and thus absorption and distribution. The presence of a chloro group might make the compound a substrate for dehalogenation reactions during metabolism.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and activity. For example, the compound’s melting point is predicted to be 97.06° C , and its boiling point is predicted to be ~313.4° C at 760 mmHg . These properties suggest that the compound is stable under physiological conditions but could be degraded or denatured under extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-propoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzoic acid.
Reaction with Propyl Bromide: The benzoic acid derivative is reacted with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy group.
Nitrile Formation: The resulting intermediate is then subjected to a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride to form the nitrile group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-propoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-methoxy-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxybenzonitrile: Lacks the propoxy group, which may affect its reactivity and applications.
4-Chloro-3-methoxybenzonitrile: Differently substituted, leading to variations in chemical behavior.
3-Chloro-4-methoxybenzonitrile: Another similar compound with different substitution patterns.
Uniqueness
3-Chloro-5-methoxy-4-propoxybenzonitrile is unique due to the presence of the propoxy group, which can influence its chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKSJUONQCFLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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